molecular formula C20H18N4O7S B10866233 Dimethyl 1-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 1-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B10866233
M. Wt: 458.4 g/mol
InChI Key: KRJIPXDMOCJDMI-UHFFFAOYSA-N
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Description

DIMETHYL 1-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-4-OXO-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinyl group, a sulfonyl group, and a dihydropyridine ring. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 1-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-4-OXO-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE typically involves multiple steps, including the formation of the pyrimidinyl group, the introduction of the sulfonyl group, and the construction of the dihydropyridine ring. Common synthetic routes may involve:

    Formation of the Pyrimidinyl Group: This step often involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidinyl ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, which may require specific reagents and conditions.

    Construction of the Dihydropyridine Ring: This step involves cyclization reactions to form the dihydropyridine ring, often under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 1-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-4-OXO-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: Substitution reactions can replace specific groups within the compound with other functional groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

DIMETHYL 1-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-4-OXO-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of DIMETHYL 1-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-4-OXO-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential for understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIMETHYL 1-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-4-OXO-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H18N4O7S

Molecular Weight

458.4 g/mol

IUPAC Name

dimethyl 1-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxopyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H18N4O7S/c1-12-8-9-21-20(22-12)23-32(28,29)14-6-4-13(5-7-14)24-10-15(18(26)30-2)17(25)16(11-24)19(27)31-3/h4-11H,1-3H3,(H,21,22,23)

InChI Key

KRJIPXDMOCJDMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=C(C(=O)C(=C3)C(=O)OC)C(=O)OC

Origin of Product

United States

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